Cas no 35873-49-5 (8-Cyclopentyl-1,3-dimethylxanthine)

8-Cyclopentyl-1,3-dimethylxanthine structure
35873-49-5 structure
상품 이름:8-Cyclopentyl-1,3-dimethylxanthine
CAS 번호:35873-49-5
MF:C12H16N4O2
메가와트:248.28104
MDL:MFCD00055116
CID:311173
PubChem ID:1917

8-Cyclopentyl-1,3-dimethylxanthine 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Purine-2,6-dione,8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
    • 8-Cyclopentyl-1,3-dimethylxanthine
    • 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
    • 8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE,WHITE TO OFF-WHITE SOLID
    • 1,3-dimethyl-8-cyclopentylxanthine
    • 8-Cyclopentyl theophylline
    • 8-cyclopentyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • 8-Cyclopentyltheophylline CPT
    • cyclopentyl teophylline
    • Theophylline,8-cyclopentyl
    • Xanthine,8-cyclopentyl-1,3-dimethyl
    • CPT
    • 8-Cyclopentyltheophylline
    • Lopac0_000391
    • NCGC00015178-05
    • HMS2231K17
    • NSC 101806
    • SR-01000075232-1
    • E72267
    • NCGC00261076-01
    • LP00391
    • MFCD00055116
    • 8-Cyclopentyl-1,3-dimethylxanthine, >=98% (HPLC), powder
    • PDSP1_000994
    • HMS502J06
    • NCIOpen2_006919
    • BRD-K38347298-001-06-4
    • GTPL385
    • Spectrum5_001769
    • Tox21_500391
    • L000085
    • AKOS027320620
    • NCGC00015178-06
    • NCGC00093819-03
    • SMR000326793
    • 8-Cyclopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • CCG-221695
    • DTXSID70189432
    • Mol Pharmacol 29: 331 (1986)
    • HY-W011955
    • SCHEMBL18029489
    • UNII-U7PWT4CPL5
    • KBio2_000831
    • 1H-Purine-2, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
    • PDSP2_000978
    • SCVHFRLUNIOSGI-UHFFFAOYSA-N
    • Spectrum2_001734
    • EU-0100391
    • NSC_1917
    • 35873-49-5
    • NCGC00093819-02
    • 1H-Purine-2,6-dione, 8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
    • BRD-K38347298-001-02-3
    • NCGC00015178-07
    • BSPBio_002295
    • CAS_1917
    • 8-Cyclopentyl-1,3-dimethylxanthine?
    • CHEMBL106265
    • 8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SCHEMBL431907
    • NCGC00015178-04
    • IDI1_000824
    • BDBM81925
    • NCGC00015178-02
    • 8-CYCLOPENTYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
    • NSC101806
    • 8-cyclopentyltheophylline (cpt)
    • NCGC00093819-04
    • EN300-223002
    • KBio3_001515
    • Z3247223614
    • CCG-39502
    • NCGC00015178-10
    • CHEBI:109538
    • DivK1c_000824
    • Spectrum4_000760
    • CS-W012671
    • Lopac-C-102
    • Q4644273
    • Theophylline, 8-cyclopentyl-
    • NCGC00093819-01
    • BRN 1133199
    • SDCCGSBI-0050378.P003
    • SR-01000075232
    • KBio1_000824
    • KBioSS_000831
    • HMS3261O03
    • Spectrum3_000658
    • AKOS030211020
    • NSC-101806
    • NINDS_000824
    • NCGC00015178-01
    • FT-0639285
    • KBio2_003399
    • SPBio_001808
    • NCGC00015178-03
    • Xanthine, 8-cyclopentyl-1,3-dimethyl-
    • Spectrum_000351
    • 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
    • U7PWT4CPL5
    • PD-116600
    • CPT; 8-Cyclopentyltheophylline
    • HMS3374O03
    • MLS000859932
    • KBioGR_001120
    • KBio2_005967
    • SPECTRUM2300193
    • DB-048886
    • MDL: MFCD00055116
    • 인치: InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
    • InChIKey: SCVHFRLUNIOSGI-UHFFFAOYSA-N
    • 미소: CN1C2=C(C(=O)N(C)C1=O)N=C(C3CCCC3)N2

계산된 속성

  • 정밀분자량: 248.12700
  • 동위원소 질량: 248.127326
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 380
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 69.3
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 표면전하: 0
  • 상호 변형 이기종 수량: 7

실험적 성질

  • 밀도: 1.332
  • 융해점: 250-252°C
  • 비등점: 513.1°Cat760mmHg
  • 플래시 포인트: 264.1°C
  • 굴절률: 1.607
  • 용해도: H2O: <0.28 mg/mL, slightly soluble
  • 수용성: Soluble in 0.1M NaOH. Slightly soluble in water. Also soluble in DMSO at 16mg/ml at 60°C.
  • 안정성: Store in freezer; Solutions at 4 deg C stable for several days
  • PSA: 72.68000
  • LogP: 0.61790

8-Cyclopentyl-1,3-dimethylxanthine 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • RTECS 번호:XH5093600

8-Cyclopentyl-1,3-dimethylxanthine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

8-Cyclopentyl-1,3-dimethylxanthine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024053-500mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 98%
500mg
¥8390 2024-05-24
TRC
C988490-50mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5
50mg
$ 115.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-210676-100 mg
8-Cyclopentyl-1,3-dimethylxanthine,
35873-49-5
100MG
¥1,730.00 2023-07-11
TRC
C988490-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5
100mg
$ 167.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27076-5 mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 95.00%
5mg
¥387.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024053-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 98%
100mg
¥3204 2024-05-24
Enamine
EN300-223002-5.0g
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
35873-49-5 95.0%
5.0g
$2398.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27076-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 95.00%
100mg
¥ 4525 2023-09-07
Enamine
EN300-223002-5g
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
35873-49-5 95%
5g
$2398.0 2023-09-16
Aaron
AR00C9PG-1g
8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE
35873-49-5 98%
1g
$682.00 2023-12-14

8-Cyclopentyl-1,3-dimethylxanthine 관련 문헌

추천 기사

추천 공급업체
atkchemica
(CAS:35873-49-5)8-Cyclopentyl-1,3-dimethylxanthine
CL3236
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:35873-49-5)8-Cyclopentyl-1,3-dimethylxanthine
A1024012
순결:99%
재다:250mg
가격 ($):420.0